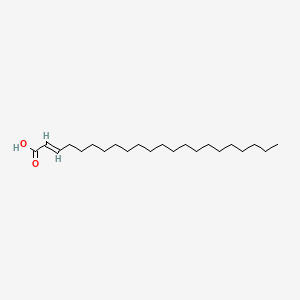

Docosenoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in the Oil and Gas Industry

- Docosenoic acid has been utilized in the synthesis of new amide derivatives serving as effective corrosion inhibitors, particularly for mild steel in the oil and gas industry. A study demonstrated these compounds' high inhibition efficiencies, with remarkable results observed in certain compounds at specific concentrations, indicating their potential in corrosion prevention (Elsharif et al., 2020).

Food and Nutritional Studies

- Erucic acid, a trivial name for docosenoic acid, has been identified as a significant component in seeds of species like rapeseed or mustard seed. Research in this area focuses on dietary exposure and health implications, revealing its presence in various food groups and its potential health impacts (Knutsen et al., 2016).

Chromatographic Analysis

- Advances in gas chromatography have enabled the effective separation of docosenoic acid positional isomers. This methodological improvement is crucial for analyzing monounsaturated fatty acids, demonstrating docosenoic acid's significance in scientific analysis (Shimizu & Ando, 2012).

Synthesis of Fatty Acids

- Research on the synthesis of various forms of docosenoic acid, such as 19-cis-docosenoic acid, highlights its importance in chemical synthesis processes. These studies contribute to our understanding of fatty acid production and applications in various fields (Klok et al., 2010).

Biomedical Research and Diagnostics

- In the context of biomedical research, docosenoic acid is crucial in developing diagnostic methods for peroxisomal disorders, where its levels in plasma can indicate specific health conditions. This emphasizes its role in clinical diagnostics and potential treatments (Semeraro et al., 2016).

Neuroscience and Neurodegenerative Diseases

- Studies have explored the role of docosahexaenoic acid, a form of docosenoic acid, in brain health and potential treatments for diseases like Alzheimer's.

This research highlights its potential in neuroprotection and treatment of neurodegenerative disorders (Heras-Sandoval et al., 2016).

Environmental Applications

- In environmental science, docosenoic acid derivatives have been studied for applications like wastewater treatment and remediation. This demonstrates the compound's versatility in various environmental processes (Sirtori et al., 2009).

Leather Industry Applications

- The leather industry has also benefited from research on docosenoic acid, particularly in developing new nanocomposites for leather treatment, showcasing its utility in improving material properties (Lyu et al., 2016).

Food Additives and Health Supplements

- Docosenoic acid, particularly in the form of DHA, has been extensively studied for its role in health supplements and food additives. Research has shown its importance in promoting growth and development, preventing diseases, and offering anti-inflammatory properties (Huang Ju-hu, 2014).

Genetic Studies and Fatty Acid Biosynthesis

- Genetic research into the fatty acid desaturase 2 (FADS2) gene has revealed its role in catalyzing the production of docosenoic acid, highlighting its importance in human cell biology and fatty acid metabolism (Park et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-docos-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNNLHXCRAAGJS-QZQOTICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosenoic acid | |

CAS RN |

25378-26-1 | |

| Record name | Docosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

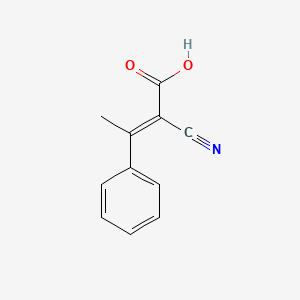

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

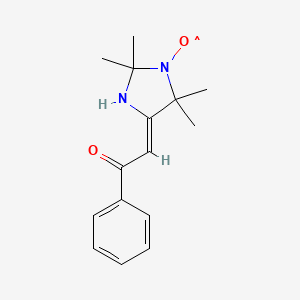

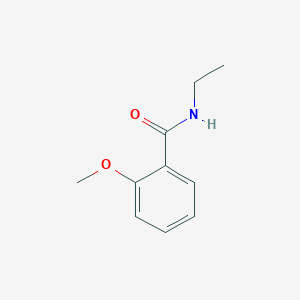

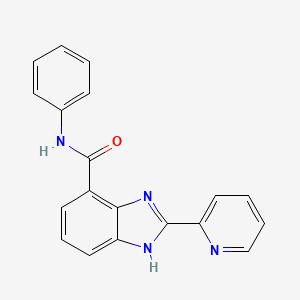

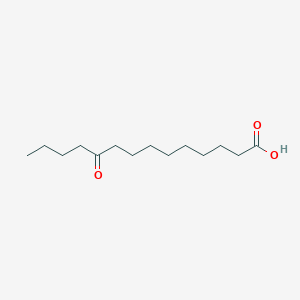

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(4,5-dihydrobenzo[e][1,3]benzodithiol-2-ylidene)-4,5-dihydrobenzo[e][1,3]benzodithiole](/img/structure/B1637674.png)

![N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B1637676.png)